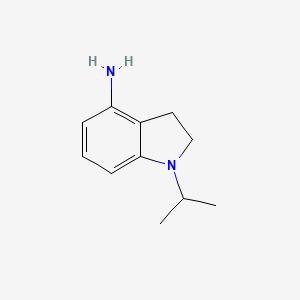

1-Isopropylindolin-4-amine

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-propan-2-yl-2,3-dihydroindol-4-amine |

InChI |

InChI=1S/C11H16N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-5,8H,6-7,12H2,1-2H3 |

InChI Key |

MMGFTZSEFIFJSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC2=C(C=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropylindolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-Isopropylindolin-4-amine, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with readily available starting materials. This document details the experimental protocols for each synthetic transformation, presents all quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound can be achieved through a four-step sequence:

-

N-Isopropylation: Reductive amination of aniline with acetone to yield N-isopropylaniline.

-

Cyclization: Reaction of N-isopropylaniline with 1,2-dibromoethane to form the indoline ring, yielding 1-isopropylindoline.

-

Nitration: Regioselective nitration of 1-isopropylindoline to introduce a nitro group at the 4-position of the benzene ring, resulting in 1-isopropyl-4-nitroindoline.

-

Reduction: Reduction of the nitro group to an amine to afford the final product, this compound.

A schematic representation of this synthetic workflow is provided below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Isopropylaniline

N-isopropylaniline is synthesized via reductive amination of aniline with acetone.[1][2][3]

Reaction:

Aniline + Acetone --(NaBH₄)--> N-Isopropylaniline

Experimental Protocol:

-

To a stirred mixture of aniline (2.5 moles) in tetrahydrofuran (5 L) and acetone (250 ml), maintain the temperature at 24-25°C under a nitrogen atmosphere for 2 hours.

-

Cool the mixture to 10°C and add phthalic acid (4.06 moles) rapidly.

-

Stir the resulting suspension at 10°C under nitrogen.

-

Add powdered 98% sodium borohydride (2.64 moles) portion-wise over 25 minutes, allowing the temperature to rise to 28°C.

-

Stir the reaction mixture at 28°C for 15 minutes, then heat to 60-61°C for 2 hours.

-

Cool the mixture to 25°C and transfer it portion-wise into a 20% sodium hydroxide solution (2.0 L), ensuring the temperature does not exceed 20°C.

-

Separate the organic phase and add anhydrous potassium carbonate (1.0 kg).

-

Stir the mixture at 20-25°C for 20 minutes.

-

Filter the solid and wash it twice with 250 ml portions of tetrahydrofuran.

-

Combine the washings with the filtrate and distill off the tetrahydrofuran under reduced pressure (20-100 mm Hg) at a maximum temperature of 55°C.

-

Fractionally distill the residual oil to obtain pure N-isopropylaniline.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 84.4% | [1] |

| Purity | 97.4% | [1] |

| Boiling Point | 62-64°C / 1 mm Hg | [1] |

Step 2: Synthesis of 1-Isopropylindoline

1-isopropylindoline is synthesized by the cyclization of N-isopropylaniline with 1,2-dibromoethane. This reaction is a classical method for the formation of N-alkylindolines.

Reaction:

N-Isopropylaniline + 1,2-Dibromoethane --(Base)--> 1-Isopropylindoline

Experimental Protocol (General Procedure):

-

In a round-bottom flask, dissolve N-isopropylaniline in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a slight excess of 1,2-dibromoethane to the solution.

-

Add a strong, non-nucleophilic base, such as sodium hydride or potassium carbonate, to the reaction mixture.

-

Heat the reaction mixture to a temperature between 100-150°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: The specific reaction conditions (solvent, base, temperature, and time) may need to be optimized for this particular substrate.

Step 3: Synthesis of 1-Isopropyl-4-nitroindoline

The introduction of a nitro group at the 4-position of 1-isopropylindoline is a key step. The regioselectivity of nitration is directed by the activating effect of the amino group.

Reaction:

1-Isopropylindoline --(HNO₃, H₂SO₄)--> 1-Isopropyl-4-nitroindoline

Experimental Protocol (General Procedure):

-

In a flask cooled in an ice-salt bath, slowly add 1-isopropylindoline to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

-

Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the 1-isopropyl-4-nitroindoline isomer.

Note: Nitration of substituted anilines can lead to a mixture of isomers. The separation of the desired 4-nitro isomer may be required.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction:

1-Isopropyl-4-nitroindoline --(H₂, Pd/C)--> this compound

Experimental Protocol:

-

Dissolve 1-isopropyl-4-nitroindoline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

Quantitative Data (Typical for Nitro Group Reduction):

| Parameter | Value |

| Yield | >90% |

| Purity | High |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

Figure 2: Logical flow of the synthetic route.

This guide outlines a robust and logical synthetic pathway to this compound. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. The successful execution of this synthesis will provide researchers with a valuable molecular scaffold for further investigation in drug discovery and development.

References

An In-depth Technical Guide to 1-Isopropylindolin-4-amine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylindolin-4-amine is a substituted indoline derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including predicted physicochemical parameters. Detailed experimental protocols for its synthesis and characterization are outlined, offering a foundational resource for researchers working with this and structurally related compounds.

Chemical Properties

While extensive experimental data for this compound is not broadly available in public literature, its fundamental properties can be predicted based on its chemical structure. These predictions are valuable for understanding its behavior in various experimental settings.

Physicochemical Data

A summary of key predicted and known properties for this compound and related structures is presented in Table 1. These values are derived from computational models and data available for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | ChemScene[1] |

| Molecular Weight | 176.26 g/mol | ChemScene[1] |

| CAS Number | Not available for the 4-amine isomer. (927684-86-4 for 1-Isopropylindolin-6-amine) | ChemScene[1] |

| Predicted LogP | 2.04 | ChemScene (for 1-Isopropylindolin-6-amine)[1] |

| Predicted TPSA | 29.26 Ų | ChemScene (for 1-Isopropylindolin-6-amine)[1] |

| Predicted Hydrogen Bond Donors | 1 | ChemScene (for 1-Isopropylindolin-6-amine)[1] |

| Predicted Hydrogen Bond Acceptors | 2 | ChemScene (for 1-Isopropylindolin-6-amine)[1] |

| Predicted Rotatable Bonds | 1 | ChemScene (for 1-Isopropylindolin-6-amine)[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for the N-alkylation and reduction of indole derivatives. A general synthetic workflow is proposed below.

Synthetic Workflow

A logical workflow for the synthesis of this compound starting from 4-nitroindole is depicted in the following diagram. This multi-step process involves N-isopropylation, followed by the reduction of both the nitro group and the indole ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitroindole

-

2-Iodopropane

-

Sodium hydride (NaH) or similar base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: N-Isopropylation of 4-Nitroindole

-

To a solution of 4-nitroindole in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-iodopropane (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-isopropyl-4-nitroindole.

Step 2: Reduction of 1-Isopropyl-4-nitroindole

-

Dissolve 1-isopropyl-4-nitroindole in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Shake the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the final product by column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the isopropyl group and the indoline core, and to verify the position of the amine group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C-N bonds.

Potential Biological Significance

While specific biological activity for this compound has not been extensively reported, the indoline scaffold is a common motif in many biologically active compounds. Derivatives of indolines have shown a wide range of pharmacological activities. The introduction of an isopropyl group at the 1-position and an amine at the 4-position may modulate the compound's interaction with biological targets. Further research is warranted to explore the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to 1-Isopropylindolin-6-amine

Disclaimer: The initially requested compound, 1-Isopropylindolin-4-amine, is not well-documented in publicly available chemical literature and databases. This guide will instead focus on the closely related and commercially available isomer, 1-Isopropylindolin-6-amine , providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Indoline and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The non-coplanar structure of the indoline rings often leads to increased water solubility and altered lipophilicity compared to their indole counterparts, which can be advantageous in drug design.[1] This guide provides a detailed examination of 1-Isopropylindolin-6-amine, a substituted indoline that serves as a valuable building block in the synthesis of more complex molecules.

Chemical Identity and Properties

The definitive IUPAC name for this compound is 1-(propan-2-yl)indolin-6-amine . Its chemical structure and key properties are summarized below.

Structure

Caption: Chemical structure of 1-(propan-2-yl)indolin-6-amine.

Physicochemical Properties

A summary of the key physicochemical and computed properties of 1-Isopropylindolin-6-amine is provided in the table below.

| Property | Value | Source |

| CAS Number | 927684-86-4 | [2] |

| Molecular Formula | C₁₁H₁₆N₂ | [2] |

| Molecular Weight | 176.26 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 2.0397 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 1-Isopropylindolin-6-amine are not extensively detailed in peer-reviewed literature, a general approach can be inferred from the synthesis of related aminoindolines. A common synthetic route involves the N-alkylation of an appropriately substituted indoline precursor.

A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for 1-Isopropylindolin-6-amine.

General Experimental Protocol for N-Isopropylation

-

Reaction Setup: To a solution of 6-nitroindoline in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or cesium carbonate.

-

Addition of Alkylating Agent: Add 2-iodopropane or 2-bromopropane to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-6-nitroindoline.

General Experimental Protocol for Nitro Group Reduction

-

Catalyst and Solvent: Dissolve 1-isopropyl-6-nitroindoline in a solvent such as ethanol or methanol. Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction until the starting material is fully consumed.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the solvent to obtain the final product, 1-Isopropylindolin-6-amine.

Applications in Research and Drug Development

Aminoindolines are recognized as important intermediates in the synthesis of pharmacologically active compounds. The 6-amino functionality provides a reactive handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization, allowing for the generation of diverse chemical libraries for drug discovery screening.

While specific biological activities for 1-Isopropylindolin-6-amine are not widely reported, the broader class of aminoindoles and indolines has been investigated for various therapeutic applications, including:

-

Inhibitors of the Hedgehog signaling pathway: Certain aminoindoles have been identified as inhibitors of Gli1-mediated transcription.

-

Antimicrobial agents: The indoline scaffold is present in compounds that can resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[3]

-

Kinase inhibitors: Substituted indolines are core structures in a variety of protein kinase inhibitors.

-

Cardiovascular agents: Indoline derivatives have been explored as cholesterol ester transfer protein (CETP) inhibitors.[1]

The logical relationship for the utility of 1-Isopropylindolin-6-amine in drug discovery is depicted below.

Caption: Role of 1-Isopropylindolin-6-amine in drug discovery.

Conclusion

1-Isopropylindolin-6-amine is a valuable chemical building block with potential applications in the synthesis of novel therapeutic agents. Its indoline core, substituted with an isopropyl group at the 1-position and an amino group at the 6-position, offers a unique structural motif for the development of new chemical entities. Further research into the derivatization of this compound could lead to the discovery of potent and selective modulators of various biological targets.

References

Spectroscopic and Synthetic Profile of 1-Isopropylindolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Isopropylindolin-4-amine, a novel indoline derivative. Due to the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This guide also outlines a plausible synthetic route and general experimental protocols for spectroscopic analysis, serving as a valuable resource for researchers interested in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including indoline, 4-aminoindoline, and N-isopropylaniline.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | t | 1H | H-6 |

| ~6.50 | d | 1H | H-5 |

| ~6.45 | d | 1H | H-7 |

| ~3.60 | br s | 2H | -NH₂ |

| ~3.40 | septet | 1H | -CH(CH₃)₂ |

| ~3.30 | t | 2H | H-2 |

| ~2.95 | t | 2H | H-3 |

| ~1.20 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-7a |

| ~142.0 | C-4 |

| ~128.0 | C-6 |

| ~118.0 | C-3a |

| ~115.0 | C-5 |

| ~105.0 | C-7 |

| ~53.0 | C-2 |

| ~50.0 | -CH(CH₃)₂ |

| ~29.0 | C-3 |

| ~20.0 | -CH(CH₃)₂ |

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 176 | 80 | [M]⁺ (Molecular Ion) |

| 161 | 100 | [M - CH₃]⁺ (Base Peak) |

| 133 | 40 | [M - C₃H₇]⁺ |

| 118 | 30 | [M - C₃H₇N]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1620-1580 | Strong | N-H bend (primary amine) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine) |

| 850-750 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of N-alkylated indolines and the acquisition of spectroscopic data. These serve as a starting point for the practical synthesis and characterization of this compound.

Synthesis of this compound: A Proposed Route

A plausible synthetic route to this compound involves the N-alkylation of 4-aminoindoline. Several methods for the N-alkylation of indolines have been reported in the literature.[1][2] One common approach is reductive amination.

Reaction Scheme:

4-aminoindoline + Acetone --(Reducing Agent)--> this compound

General Procedure:

-

To a solution of 4-aminoindoline (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added acetone (1.2 eq).

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[4][5] Standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled sequence is common to produce a spectrum with singlets for each carbon.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[4] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).[7]

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Electron Ionization (EI) is a suitable method.[8] Electrospray Ionization (ESI) can also be used, which would result in the observation of the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]

-

Sample Preparation: The sample can be analyzed as a thin film (neat liquid), a KBr pellet (for solids), or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).[10][11]

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[12][13]

-

Data Analysis: The resulting IR spectrum is a plot of transmittance versus wavenumber. The absorption bands are analyzed to identify the functional groups present in the molecule.[14]

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic characterization of a novel compound.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. microbenotes.com [microbenotes.com]

- 11. measurlabs.com [measurlabs.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropylindolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of the novel compound 1-Isopropylindolin-4-amine. In the absence of publicly available experimental data for this specific molecule, this document outlines the standard experimental protocols for determining key physicochemical properties crucial for drug discovery and development. It details procedures for kinetic and thermodynamic solubility assays and a suite of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. The aim is to equip researchers with the necessary protocols to generate critical data for formulation development, stability-indicating method validation, and prediction of in vivo behavior. All quantitative data presented are illustrative, serving as a template for the reporting of actual experimental findings.

Introduction

This compound is a substituted indoline derivative with potential applications in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its progression through the drug development pipeline. Solubility directly impacts bioavailability and the feasibility of formulation, while stability data are essential for determining shelf-life, storage conditions, and identifying potential degradation products that could affect efficacy and safety. This guide presents a framework for the systematic evaluation of these critical attributes.

Solubility Assessment

The aqueous solubility of a drug candidate can be classified into two main types: kinetic and thermodynamic. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer, and is often used in high-throughput screening. Thermodynamic solubility, conversely, represents the true equilibrium solubility of a compound in a saturated solution and is a more accurate predictor for in vivo dissolution.

Quantitative Solubility Data (Illustrative)

The following tables provide a template for presenting solubility data for this compound.

Table 1: Kinetic Solubility of this compound

| Assay Type | pH | Incubation Time (hours) | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Nephelometric | 5.0 | 2 | 25 | 45 |

| Nephelometric | 7.4 | 2 | 25 | 30 |

| Direct UV | 5.0 | 2 | 25 | 42 |

| Direct UV | 7.4 | 2 | 25 | 28 |

Table 2: Thermodynamic Solubility of this compound

| Buffer System | pH | Incubation Time (hours) | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Phosphate Buffered Saline (PBS) | 7.4 | 24 | 25 | 25 |

| Simulated Gastric Fluid (SGF) | 1.2 | 24 | 37 | > 200 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 24 | 37 | 35 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 24 | 37 | 50 |

Experimental Protocols for Solubility Determination

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve a final compound concentration of 100 µM.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours.

-

Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[1][2]

-

Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble compound to determine the kinetic solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, SGF).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[3][4][5]

-

Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][6]

-

Calibration: Determine the concentration by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

Visualization of Solubility Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7] These studies expose the drug substance to conditions more severe than accelerated stability testing.[7]

Quantitative Stability Data (Illustrative)

The following table is a template for summarizing the results of forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[8]

Table 3: Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Illustrative % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15 | 2 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | 18 | 1 |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | 12 | 3 |

| Thermal | Solid State | 48 hours | 80 | 8 | 1 |

| Photolytic | ICH Q1B Option 2 | N/A | 25 | 5 | 1 |

Experimental Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent for these studies.

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[7][9][10]

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.[7][9][10]

-

Neutral Hydrolysis: Mix the drug solution with an equal volume of water. Heat the mixture at 60°C and collect samples at various time points.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

-

Preparation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature (25°C) and protect from light.

-

Sampling: Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples immediately by HPLC.

-

Solid State: Place a known amount of solid this compound in a vial and heat it in an oven at 80°C.[11]

-

Solution State: Heat a solution of the compound at 80°C.

-

Sampling: For the solid-state study, dissolve samples in a suitable solvent at different time points. For the solution study, directly sample at various time points.

-

Analysis: Analyze all samples by HPLC.

-

Sample Preparation: Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH guideline Q1B.[12][13][14] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.

-

Exposure: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

-

Analysis: After the exposure period, analyze the light-exposed and dark control samples by HPLC.

Visualization of Forced Degradation Workflow

Conclusion

This guide provides a comprehensive framework of standard methodologies for determining the solubility and stability of this compound. While specific experimental data for this compound are not yet available, the detailed protocols and illustrative data tables herein serve as a robust starting point for any research and development program. The successful application of these methods will generate the critical data necessary to inform formulation strategies, establish appropriate storage and handling procedures, and ensure the development of a safe and effective drug product.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. rjptonline.org [rjptonline.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ICH Q1B Guidelines for Photostability Testing in Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. pharmadekho.com [pharmadekho.com]

- 16. google.com [google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Isopropylindolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 1-Isopropylindolin-4-amine, a key intermediate in various pharmaceutical and research applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements based on available safety data sheets.

Table 1: GHS Classification

| Hazard Class | Category |

| Flammable liquids | Category 2 |

| Acute toxicity, Oral | Category 4 |

| Acute toxicity, Inhalation | Category 3 |

| Skin corrosion | Category 1B |

| Serious eye damage | Category 1 |

| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 |

| Short-term (acute) aquatic hazard | Category 3 |

| Long-term (chronic) aquatic hazard | Category 3 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H225 | Highly flammable liquid and vapor. |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H314 | Causes severe skin burns and eye damage. |

| Hazard | H331 | Toxic if inhaled. |

| Hazard | H335 | May cause respiratory irritation. |

| Hazard | H412 | Harmful to aquatic life with long lasting effects. |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Precautionary | P233 | Keep container tightly closed. |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician. |

| Precautionary | P403+P235 | Store in a well-ventilated place. Keep cool. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Detailed quantitative data on the physical and chemical properties of this compound are limited in publicly available resources. The following table summarizes the available information.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | ChemScene[1] |

| Molecular Weight | 176.26 g/mol | ChemScene[1] |

| Appearance | No data available | |

| Odor | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Toxicological Information

Note on Experimental Protocols: Detailed experimental protocols for the generation of the toxicological data cited in safety data sheets are not publicly available. This information is typically proprietary to the manufacturers and regulatory agencies that conduct the testing.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt of the material to its final disposal.

References

Quantum Chemical Calculations for Isopropylindoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline and its derivatives represent a critical scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of substituents, such as the isopropyl group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Understanding these modifications at a quantum mechanical level is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of isopropylindoline derivatives. It details the theoretical background, computational methodologies, and experimental protocols for Density Functional Theory (DFT) calculations and molecular docking simulations. Furthermore, this guide illustrates the integration of computational data with biological context by visualizing a key signaling pathway targeted by indoline-based inhibitors and outlining a typical drug discovery workflow.

Introduction to Isopropylindoline Derivatives in Drug Discovery

The indoline nucleus, a heterocyclic aromatic compound, is a privileged structure in drug discovery, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic and structural features allow it to interact with a diverse range of biological targets. The addition of an isopropyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic properties.

Quantum chemical calculations offer a powerful in silico approach to predict and understand these effects before undertaking costly and time-consuming synthesis and biological testing. By modeling the molecule's electron distribution, orbital energies, and electrostatic potential, researchers can gain insights into its reactivity, stability, and potential intermolecular interactions with biological macromolecules. This computational pre-assessment is a cornerstone of modern computer-aided drug design (CADD).[1][2]

Core Computational Methodologies

A robust computational investigation of isopropylindoline derivatives typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying molecular systems of pharmaceutical interest.[3][4][5][6] It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Key calculated properties include:

-

Optimized Molecular Geometry: The lowest energy, most stable 3D arrangement of atoms.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack and predicting non-covalent interactions.

-

Dipole Moment and Polarizability: These properties are important for understanding a molecule's interaction with its environment and its solubility characteristics.

-

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to validate the computational model.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] In the context of drug discovery, it is used to predict how a ligand (the isopropylindoline derivative) might interact with the active site of a biological target, such as a protein kinase.

The process involves:

-

Preparation of the Receptor: Obtaining the 3D structure of the target protein, typically from the Protein Data Bank (PDB), and preparing it by adding hydrogens, removing water molecules, and assigning charges.

-

Preparation of the Ligand: Generating the 3D conformation of the isopropylindoline derivative, often optimized using DFT calculations.

-

Docking Simulation: Using a scoring function to place the ligand in the active site of the receptor in various orientations and conformations and ranking them based on their predicted binding affinity.

Data Presentation: Hypothetical Quantum Chemical Data for an Isopropylindoline Derivative

Table 1: Calculated Electronic Properties of a Hypothetical Isopropylindoline Derivative

| Property | Value | Unit | Computational Method |

| HOMO Energy | -6.25 | eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.10 | eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.15 | eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.8 | Debye | B3LYP/6-311++G(d,p) |

| Polarizability | 185.3 | a.u. | B3LYP/6-311++G(d,p) |

Table 2: Key Geometrical Parameters of a Hypothetical Isopropylindoline Derivative

| Parameter | Bond/Angle | Value | Unit |

| Bond Length | C=C (in benzene ring) | 1.39 - 1.41 | Å |

| Bond Length | C-N (in indoline ring) | 1.38 | Å |

| Bond Length | C-C (isopropyl) | 1.53 | Å |

| Bond Angle | C-N-C (in indoline ring) | 109.5 | Degrees |

| Dihedral Angle | Benzene-Pyrrolidine fusion | ~0.5 | Degrees |

Table 3: Molecular Docking Results against VEGFR-2 Kinase

| Ligand | Binding Energy | Hydrogen Bonds | Key Interacting Residues |

| Hypothetical Isopropylindoline | -8.5 | 2 | Cys919, Asp1046 |

| Sunitinib (Reference) | -9.2 | 3 | Cys919, Glu885, Asp1046 |

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations Protocol

-

Software: All quantum chemical calculations are performed using a standard computational chemistry package such as ORCA 5.0.3.

-

Initial Structure: The initial 3D structure of the isopropylindoline derivative is built using molecular modeling software.

-

Functional and Basis Set Selection: The geometry optimization and subsequent frequency calculations are carried out using the B3LYP hybrid functional with the Pople basis set 6-311++G(d,p).[10] This level of theory is widely used and provides reliable results for organic molecules.

-

Dispersion Correction: To account for weak van der Waals interactions, a dispersion correction, such as the Becke-Johnson damping scheme, is included.[10]

-

Solvation Model: To simulate a biological environment, the Conductor-like Polarizable Continuum Model (CPCM) can be employed to represent the solvent (e.g., water).

-

Geometry Optimization: The initial structure is optimized to find the local minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

Property Calculations: Following successful optimization, electronic properties such as HOMO-LUMO energies, MEP, and dipole moment are calculated.

Molecular Docking Protocol

-

Protein Preparation:

-

The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank.

-

Using software like UCSF Chimera, water molecules and any co-crystallized ligands are removed.

-

Missing atoms or residues are added, and the protein is protonated at a physiological pH.

-

-

Ligand Preparation:

-

The 3D structure of the isopropylindoline derivative, optimized by DFT, is used.

-

The structure is saved in a suitable format (e.g., .mol2 or .pdbqt) with appropriate charges assigned.

-

-

Grid Generation:

-

A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket.

-

-

Docking Simulation:

-

Molecular docking is performed using software like AutoDock Vina.

-

The Lamarckian Genetic Algorithm is typically employed for the conformational search of the ligand within the active site.

-

Multiple docking runs are performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their binding energy scores.

-

The best-scoring pose is visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Visualization of Biological Context

To effectively translate computational data into actionable insights for drug development, it is crucial to understand the biological context in which the target molecule operates. Many indoline derivatives are designed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and angiogenesis.[11][12][13][14] The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a prominent example.

Caption: A typical workflow for computational drug design of kinase inhibitors.

Caption: Simplified VEGFR-2 signaling pathway targeted by indoline inhibitors.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[15][16][17][18][19] This activation initiates multiple downstream signaling cascades. Two major pathways are:

-

The PLCγ-PKC-MAPK Pathway: Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which leads to the activation of Protein Kinase C (PKC) and the subsequent activation of the Raf-MEK-ERK (MAPK) cascade. This pathway is primarily responsible for promoting endothelial cell proliferation and angiogenesis.[15][19]

-

The PI3K-Akt Pathway: VEGFR-2 activation also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. The PI3K-Akt pathway is a critical mediator of cell survival and permeability.[17]

Indoline-based kinase inhibitors are often designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways. The computational methods described in this guide are instrumental in designing molecules with high affinity and selectivity for this target.

Conclusion

Quantum chemical calculations, particularly DFT, in conjunction with molecular docking simulations, provide an indispensable toolkit for the modern drug discovery process. For isopropylindoline derivatives, these methods can predict key physicochemical and electronic properties, rationalize structure-activity relationships, and guide the design of potent and selective inhibitors for therapeutic targets like VEGFR-2. By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel drug candidates, ultimately reducing the time and cost of bringing new medicines to the clinic. This guide provides the foundational protocols and conceptual framework for applying these powerful techniques to the promising class of indoline-based therapeutics.

References

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Density Functional Theory (DFT) Calculations [bio-protocol.org]

- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. cusabio.com [cusabio.com]

The Electronic Landscape of Substituted Indolines: A Technical Guide for Researchers

Introduction

Indoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry, materials science, and drug development. The indoline scaffold, a saturated analog of indole, serves as a crucial pharmacophore in a multitude of biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The electronic properties of substituted indoline compounds are fundamental to their chemical reactivity, biological activity, and potential applications in organic electronics. This in-depth technical guide provides a comprehensive overview of the electronic characteristics of substituted indolines, details key experimental methodologies for their characterization, and explores their involvement in crucial biological signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of molecules.

Data Presentation: Electronic Properties of Substituted Indoline Derivatives

The electronic properties of substituted indoline compounds, particularly their frontier molecular orbital (HOMO and LUMO) energies and redox potentials, are critical determinants of their reactivity and biological interactions. These parameters are significantly influenced by the nature and position of substituents on the indoline ring. Below is a summary of experimentally determined electrochemical data for a series of indole-based sulfonamide derivatives, providing insights into the electronic modulation by various substituents.

| Compound | Substituent (R) | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |

| A1 | -H | 0.85 | -0.68 |

| A2 | -CH₃ | 0.78 | -0.72 |

| A3 | -OCH₃ | 0.72 | -0.75 |

| A4 | -Cl | 0.91 | -0.65 |

| A5 | -F | 0.89 | -0.66 |

| A6 | -NO₂ | 1.05 | -0.58 |

| A7 | -CN | 1.02 | -0.60 |

| A8 | -SO₂CH₃ | 0.98 | -0.62 |

Table 1: Experimentally determined oxidation and reduction potentials of a series of substituted indole-based sulfonamide derivatives. Data sourced from cyclic voltammetry measurements.[1]

Experimental Protocols

The characterization of the electronic properties of substituted indoline compounds relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for determining the oxidation and reduction potentials of electroactive species, which are in turn used to estimate the HOMO and LUMO energy levels.

a. Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane)

-

Substituted indoline compound of interest (typically 1-5 mM)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

b. Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen anhydrous solvent.

-

Dissolve the substituted indoline compound in the electrolyte solution to the desired concentration.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, scanning towards positive potentials to observe oxidation and towards negative potentials for reduction.

-

Record the voltammogram and determine the peak potentials (Epa for anodic peak, Epc for cathodic peak).

-

For accurate determination of HOMO/LUMO energies, it is recommended to use an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap (Egap).

a. Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol)

-

Substituted indoline compound of interest

b. Procedure:

-

Prepare a dilute solution of the substituted indoline compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Fill a separate quartz cuvette with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λmax) and the absorption onset (λonset).

-

The optical band gap (Egap) can be estimated from the absorption onset using the equation: Egap (eV) = 1240 / λonset (nm).

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a powerful tool for predicting the electronic properties of molecules, including HOMO and LUMO energies, and for visualizing the distribution of these frontier orbitals.

a. Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

b. General Workflow:

-

Structure Optimization: The geometry of the substituted indoline molecule is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: A single point energy calculation is then performed using a higher level of theory or a larger basis set to obtain more accurate electronic properties.

-

Analysis: The output of the calculation provides the energies of the molecular orbitals, including the HOMO and LUMO. The shapes and distributions of these orbitals can be visualized using molecular modeling software.

Signaling Pathways and Experimental Workflows

Substituted indoline compounds have been shown to modulate the activity of several key signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain indole derivatives have been shown to inhibit this pathway, leading to anti-tumor effects.[2][3]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted indoline compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also linked to cancer. Indole derivatives have been investigated as inhibitors of this pathway.

Caption: Inhibition of the MAPK/ERK signaling pathway by substituted indoline compounds.

Experimental Workflow for Evaluating Biological Activity

The following workflow outlines the general steps for assessing the biological activity of newly synthesized substituted indoline compounds.

Caption: A typical experimental workflow for the development of bioactive indoline compounds.

Conclusion

Substituted indoline compounds represent a promising class of molecules with tunable electronic properties and significant biological activities. The strategic placement of electron-donating or electron-withdrawing groups on the indoline scaffold allows for the fine-tuning of their redox potentials and energy levels, which in turn influences their interactions with biological targets. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores their potential as therapeutic agents, particularly in oncology. The experimental protocols and workflows detailed in this guide provide a framework for the systematic investigation and development of novel substituted indoline derivatives for a range of scientific and medicinal applications. Further research focusing on the synthesis and characterization of a broader library of substituted indolines will undoubtedly continue to unveil new structure-activity relationships and expand the therapeutic potential of this versatile heterocyclic scaffold.

References

- 1. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ spectroelectrochemical studies of the fluorescence of 5-substituted indole trimer films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Synthesis and Potential Applications of 1-Isopropylindolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

1-Isopropylindolin-4-amine is a substituted indoline derivative with potential applications as a scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a bicyclic indoline core with an N-isopropyl group and a 4-amino substituent, make it an intriguing starting material for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, detailed experimental protocols, and a discussion of its potential significance in the development of new therapeutic agents. All quantitative data is summarized for clarity, and key transformations are visualized using process diagrams.

Introduction

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of an isopropyl group on the indoline nitrogen can enhance lipophilicity and metabolic stability, while the 4-amino group provides a key handle for further functionalization and interaction with biological targets. This guide outlines a plausible and efficient multi-step synthesis for this compound, a compound not readily found in the current chemical literature, highlighting its potential as a valuable building block for drug discovery programs.

Physicochemical Properties

While experimental data for this compound is not available, its physicochemical properties can be predicted based on its structure. These properties are crucial for assessing its drug-like characteristics.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₁H₁₆N₂ | - |

| Molecular Weight | 176.26 g/mol | - |

| LogP | 2.1 | Cheminformatics Software |

| pKa (most basic) | 9.5 (aliphatic amine) | Cheminformatics Software |

| H-Bond Donors | 1 | - |

| H-Bond Acceptors | 2 | - |

| Rotatable Bonds | 1 | - |

Proposed Synthetic Pathway

A multi-step synthetic route is proposed, starting from commercially available 4-fluoro-1-nitrobenzene. The overall strategy involves the introduction of the isopropylamino group, followed by the formation of the indoline ring via a Heck reaction and subsequent reduction of the nitro group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each step in the proposed synthesis of this compound.

Step 1: Synthesis of N-Isopropyl-4-nitroaniline

This step involves the nucleophilic aromatic substitution of the fluorine atom in 4-fluoro-1-nitrobenzene with isopropylamine.

Reaction Scheme:

Experimental Procedure:

-

To a solution of 4-fluoro-1-nitrobenzene (10.0 g, 70.9 mmol) in dimethylformamide (DMF, 100 mL) is added potassium carbonate (19.6 g, 141.8 mmol) and isopropylamine (12.2 mL, 141.8 mmol).

-

The reaction mixture is heated to 80°C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is poured into water (500 mL) and extracted with ethyl acetate (3 x 150 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford N-isopropyl-4-nitroaniline as a yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of 2-Bromo-N-isopropyl-4-nitroaniline

This step involves the regioselective bromination of the aromatic ring ortho to the amino group.

Reaction Scheme:

Experimental Procedure:

-

To a solution of N-isopropyl-4-nitroaniline (10.0 g, 55.5 mmol) in acetonitrile (200 mL) is added N-bromosuccinimide (NBS, 10.8 g, 61.1 mmol) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (200 mL).

-

The organic solution is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization from ethanol to give 2-bromo-N-isopropyl-4-nitroaniline.

Expected Yield: 70-80%

Step 3: Synthesis of 1-Isopropyl-4-nitroindoline via Heck Reaction

This step involves a palladium-catalyzed intramolecular Heck reaction to form the indoline ring.

Reaction Scheme:

Experimental Procedure:

-

A mixture of 2-bromo-N-isopropyl-4-nitroaniline (10.0 g, 38.6 mmol), vinylboronic acid pinacol ester (8.9 g, 57.9 mmol), palladium(II) acetate (0.43 g, 1.93 mmol), and potassium carbonate (10.7 g, 77.2 mmol) in a mixture of toluene (150 mL) and water (15 mL) is degassed with argon for 20 minutes.

-

The reaction mixture is then heated to 100°C and stirred for 16 hours.

-

After cooling, the mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to yield 1-isopropyl-4-nitroindoline.

Expected Yield: 60-70%

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine.

Reaction Scheme:

Experimental Procedure:

-

To a solution of 1-isopropyl-4-nitroindoline (5.0 g, 24.2 mmol) in methanol (100 mL) is added 10% palladium on carbon (0.5 g).

-

The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 95:5) to afford this compound as a solid.

Expected Yield: 90-98%

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The 4-amino group can be readily derivatized to introduce various pharmacophores.

The Pharmacophore of Isopropylindolinyl Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacophore of isopropylindolinyl amines, a chemical scaffold of growing interest in medicinal chemistry. By dissecting the structural features crucial for biological activity, this document aims to guide the rational design of novel therapeutics. We will delve into the synthesis, structure-activity relationships (SAR), and the signaling pathways modulated by this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Pharmacophoric Features

The pharmacophore of an isopropylindolinyl amine can be defined by the essential structural components that dictate its interaction with a biological target. These features include the indoline core, the isopropyl group, and the amine functionality, each offering opportunities for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Key Pharmacophoric Elements:

-

Indoline Scaffold: A bicyclic heterocyclic amine that provides a rigid framework for the molecule. Substitutions on the aromatic ring and the nitrogen atom significantly influence biological activity.

-

Isopropyl Group: This bulky, lipophilic group often plays a critical role in binding to hydrophobic pockets within the target protein. Its size and shape can contribute to selectivity.

-

Amine Functionality: Typically a primary or secondary amine, this group is often involved in crucial hydrogen bonding interactions with the target. Its basicity and accessibility are key determinants of binding affinity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isopropylindolinyl amines is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes key SAR findings from various studies.

| Modification | Position | Effect on Activity | Reference Compound(s) |

| Substitution on the Indoline Nitrogen | N1 | Small alkyl groups are generally well-tolerated. Larger, bulky groups can decrease activity. | - |

| Substitution on the Aromatic Ring | C5 | Electron-withdrawing groups (e.g., halogens) can enhance potency. | - |

| C6 | Introduction of a methoxy group has shown variable effects depending on the target. | - | |

| Stereochemistry of the Isopropyl Group | - | The stereochemistry of the carbon bearing the isopropyl group can be critical for activity, with one enantiomer often being significantly more potent. | - |

| Nature of the Amine | - | Primary amines are often essential for key hydrogen bonding. Conversion to secondary or tertiary amines can lead to a loss of activity. | - |

Synthetic Strategies and Experimental Protocols

The synthesis of isopropylindolinyl amines typically involves a multi-step sequence. Below is a generalized synthetic workflow and a detailed experimental protocol for a key transformation.

General Synthetic Workflow

Caption: Generalized synthetic workflow for isopropylindolinyl amines.

Experimental Protocol: Reductive Amination for Amine Introduction

This protocol describes a common method for introducing the amine functionality onto an isopropylindolinyl ketone precursor.

Materials:

-

Isopropylindolinyl ketone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol (as solvent)

-

Glacial acetic acid (to adjust pH)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the isopropylindolinyl ketone in methanol, add ammonium acetate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride in one portion.

-

Adjust the pH of the reaction mixture to approximately 6-7 with glacial acetic acid.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired isopropylindolinyl amine.

Biological Targets and Signaling Pathways

Isopropylindolinyl amines have been investigated for their activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The specific signaling pathway modulated depends on the target and the nature of the interaction (agonist vs. antagonist).

Example Signaling Pathway: GPCR Antagonism

The following diagram illustrates a simplified signaling pathway for a GPCR and how an isopropylindolinyl amine antagonist can modulate its activity.

Caption: GPCR antagonism by an isopropylindolinyl amine.

In this scenario, the endogenous ligand binds to and activates the GPCR, initiating a downstream signaling cascade. The isopropylindolinyl amine antagonist competes with the endogenous ligand for the same binding site, but its binding does not lead to receptor activation, thereby blocking the cellular response.

Conclusion

The isopropylindolinyl amine scaffold represents a versatile platform for the development of novel therapeutic agents. A thorough understanding of its pharmacophoric features and structure-activity relationships is paramount for the successful design of potent and selective modulators of various biological targets. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers in this exciting area of drug discovery.

A Theoretical Investigation Framework for Novel Indoline Derivatives: The Case of 1-Isopropylindolin-4-amine

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of specific theoretical or experimental studies on 1-Isopropylindolin-4-amine. Therefore, this document serves as a comprehensive technical guide outlining a robust theoretical framework that researchers, scientists, and drug development professionals can employ to investigate this and other novel indoline derivatives. The methodologies and data presented herein are based on established computational chemistry practices applied to structurally similar indole and indoline compounds.

Introduction

Indoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. Their structural versatility has made them a focal point in medicinal chemistry for developing new therapeutic agents. This guide details a systematic approach to the theoretical investigation of a novel compound, this compound, using a suite of computational tools. The aim is to elucidate its structural, electronic, and pharmacokinetic properties to predict its potential as a drug candidate.

Part 1: Molecular Structure and Quantum Chemical Analysis